molecular formula C15H20O3 B13957186 (8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol CAS No. 51510-00-0

(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol

Cat. No.: B13957186
CAS No.: 51510-00-0
M. Wt: 248.32 g/mol
InChI Key: FWJLUEHXVHEMRE-UHFFFAOYSA-N
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Description

(8-Phenyl-1,4-dioxaspiro[45]decan-8-yl)methanol is a chemical compound with the molecular formula C14H18O3 It is characterized by a spirocyclic structure containing a phenyl group and a dioxaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol typically involves the reaction of bromobenzene with magnesium in tetrahydrofuran to form phenylmagnesium bromide. This intermediate then reacts with cyclohexanedione monoethylene ketal under reflux conditions to yield the desired product . The reaction conditions include an inert atmosphere and a temperature of around 20°C for the initial step, followed by reflux for the subsequent step.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce various alcohol derivatives.

Scientific Research Applications

(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol involves its interaction with specific molecular targets. The phenyl group and the dioxaspirodecane ring system allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in metabolic pathways or cellular processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol is unique due to its specific combination of a phenyl group and a dioxaspirodecane ring system. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c16-12-14(13-4-2-1-3-5-13)6-8-15(9-7-14)17-10-11-18-15/h1-5,16H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJLUEHXVHEMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CO)C3=CC=CC=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624487
Record name (8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51510-00-0
Record name (8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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